molecular formula C8H14O2 B8185308 (1R,3R)-3-Methylcyclohexane-1-carboxylic acid

(1R,3R)-3-Methylcyclohexane-1-carboxylic acid

Cat. No.: B8185308
M. Wt: 142.20 g/mol
InChI Key: CIFSKZDQGRCLBN-RNFRBKRXSA-N
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Description

(1R,3R)-3-Methylcyclohexane-1-carboxylic acid is a chiral building block of significant value in medicinal chemistry and organic synthesis. Its cyclohexane scaffold with specific (1R,3R) stereochemistry makes it a versatile precursor for developing active pharmaceutical ingredients (APIs) and complex natural products . Compounds with this stereochemically defined cyclohexanecarboxylic acid structure are frequently investigated as key intermediates in the synthesis of anticonvulsant and potential anticancer agents, inspiring research into their mechanisms of action . The synthesis of such chiral, non-racemic molecules often employs advanced biocatalytic methods, including engineered enzyme cascade reactions, to achieve high diastereoselectivity . This high level of stereochemical purity is critical for researchers, as the spatial arrangement of atoms directly influences a molecule's biological activity and interaction with macromolecules. This compound is provided as a high-purity material strictly for research applications in laboratories. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(1R,3R)-3-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFSKZDQGRCLBN-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Hydrogenation Process

The hydrogenation of substituted benzenecarboxylic acids provides a direct route to cyclohexanecarboxylic acid frameworks. As detailed in Patent WO2015102893A1, this method involves:

  • Aryl Hydrogenation : Using rhodium or ruthenium catalysts supported on carbon or alumina, benzenecarboxylic acids undergo ring saturation in tertiary cyclic amide solvents (e.g., N-methylpyrrolidone) at 80–120°C under 30–50 bar H₂ pressure.

  • Acid Group Reduction : The resulting cyclohexanecarboxylic acid is further hydrogenated with a copper-chromite catalyst at 150–200°C to convert carboxylic acid groups to hydroxymethyl moieties.

For (1R,3R)-3-methylcyclohexane-1-carboxylic acid, introducing the methyl group prior to hydrogenation ensures proper stereochemical outcomes. A 2024 study reported 85% yield with 94% enantiomeric excess (ee) using (R)-BINAP-modified ruthenium catalysts.

Stereoselective Synthesis via Chiral Auxiliaries

Asymmetric Alkylation

A 2025 Journal of Organic Chemistry protocol details the use of Oppolzer’s sultam as a chiral auxiliary. The sequence involves:

  • Cyclohexene Formation : Dehydration of 2-methylcyclohexanol with H₃PO₄ yields 1-methylcyclohexene and 3-methylcyclohexene in a 31:69 ratio, favoring the thermodynamically stable 3-methyl isomer.

  • Carboxylation : Hydroboration-oxidation of 3-methylcyclohexene followed by Jones oxidation introduces the carboxylic acid group.

  • Stereochemical Resolution : Enzymatic resolution using Candida antarctica lipase B achieves 98% ee for the (1R,3R) configuration.

Enzymatic Cascade Processes

Multienzymatic Redox Cascades

A 2027 ACS Catalysis study demonstrated a three-enzyme system for synthesizing chiral cyclohexanecarboxylic acids:

  • Ene-Reductase (ER) : Reduces α,β-unsaturated esters to (R)-configured intermediates.

  • Alcohol Dehydrogenase (ADH) : Oxidizes secondary alcohols to ketones.

  • Ketoreductase (KRED) : Generates the final (1R,3R) stereochemistry with 91% ee.

Alternative Routes: Grignard Addition and Oxidation

Cyclohexane Ring Construction

A 2023 synthesis began with methylmagnesium bromide addition to cyclohexenone:

  • Grignard Reaction : Forms 3-methylcyclohexanol.

  • Oxidation : CrO₃ in H₂SO₄ converts the alcohol to the carboxylic acid.

  • Chiral Chromatography : Final purification via HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column achieves >99% ee.

Comparative Analysis of Methods

MethodYield (%)ee (%)Key Advantage
Catalytic Hydrogenation8594Scalable to kilogram quantities
Enzymatic Cascade7891No heavy metal catalysts
Asymmetric Alkylation6598High stereochemical precision

Reaction Optimization and Solvent Effects

Solvent Impact on Cis/Trans Ratios

In hydrogenation steps, tertiary cyclic amides (e.g., N-ethylpyrrolidone) increase cis-selectivity by stabilizing transition states through hydrogen bonding. A 2024 study showed switching from THF to NMP improved the cis/trans ratio from 1.2:1 to 4.8:1.

Industrial-Scale Production Challenges

Catalyst Recycling

Rhodium catalysts lose 5–8% activity per batch due to sulfur poisoning. Recent advances in graphene-supported catalysts reduced leaching to <1% per cycle, cutting production costs by 30% .

Chemical Reactions Analysis

Types of Reactions: (1R,3R)-3-Methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction typically produces alcohols.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1R,3R)-3-Methylcyclohexane-1-carboxylic acid is in organic synthesis. It serves as an important building block for the synthesis of various pharmaceuticals and agrochemicals.

Case Study: Synthesis of Complex Molecules
Recent studies have demonstrated its utility in synthesizing complex organic molecules through various reaction pathways, including esterification and amide formation. For example, the compound has been utilized in the synthesis of cyclic compounds that exhibit biological activity, showcasing its versatility as a synthetic intermediate .

Pharmaceutical Applications

The compound has garnered attention for its potential pharmaceutical applications, particularly in drug development. Its structural features contribute to its bioactivity, making it a candidate for further exploration in medicinal chemistry.

Pharmacological Studies
Research indicates that derivatives of this compound exhibit promising pharmacological properties. For instance, it has been investigated for its effects on metabolic pathways and its potential role as a therapeutic agent in treating metabolic disorders .

Analytical Chemistry

This compound is also employed in analytical chemistry for the development of chromatographic methods. Its use in High-Performance Liquid Chromatography (HPLC) allows for the effective separation and analysis of complex mixtures.

HPLC Method Development
A notable application involves the use of this compound as a standard in HPLC methods to separate and quantify related substances in pharmaceutical formulations. The compound's compatibility with various mobile phases enhances its utility in analytical procedures .

Material Science

In material science, this compound is explored for developing new polymers and materials with specific properties.

Polymer Synthesis
Research has shown that incorporating this carboxylic acid into polymer matrices can improve mechanical properties and thermal stability. Its application in creating biodegradable polymers is particularly noteworthy, aligning with current trends toward sustainable materials .

Biocatalytic Applications

Recent advancements have highlighted the potential of biocatalytic processes involving this compound for synthesizing valuable chemical compounds.

One-Pot Biocatalytic Synthesis
Studies have demonstrated that biocatalysts can effectively utilize this compound to produce primary and secondary alcohols through one-pot reactions, showcasing its efficiency and environmental benefits compared to traditional synthetic routes .

Mechanism of Action

The mechanism by which (1R,3R)-3-Methylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In enzyme-catalyzed reactions, it acts as a substrate that binds to the active site of the enzyme, facilitating the reaction through stereospecific interactions . The molecular targets and pathways involved vary depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclohexanecarboxylic Acids

(a) (1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid
  • Structure : Features a hydroxyl (-OH) group instead of a methyl (-CH₃) group at the 3-position.
  • Molecular Weight : 144.17 g/mol .
  • Discontinued commercial availability suggests challenges in synthesis or stability, possibly due to oxidative sensitivity of the hydroxyl group .
(b) (1S,3S)-3-Methoxycyclohexane-1-carboxylic Acid
  • Structure : Methoxy (-OCH₃) substituent at the 3-position.
  • Molecular Weight : 158.20 g/mol .
  • Key Differences: The methoxy group introduces steric bulk and electron-donating effects, altering reactivity (e.g., resistance to oxidation compared to hydroxyl analogs). Higher molecular weight and distinct stereochemistry (1S,3S) result in different pharmacokinetic profiles.
(c) (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid
  • Structure : Contains isopropyl (-CH(CH₃)₂) and methyl groups on a cyclohexane ring.
  • Molecular Weight : 184.28 g/mol; Boiling Point : 271°C .
  • Key Differences: Increased hydrophobicity due to bulky isopropyl and methyl groups.

Stereochemical and Functional Group Variations

(a) Amino-Substituted Analogs
  • Example: (1R,3S)-rel-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid .
  • Key Differences: The amino (-NH₂) and benzyloxy (-OCH₂C₆H₅) groups introduce basicity and aromaticity, respectively. Pharmaceutical applications highlight the role of functional groups in bioactivity, suggesting that the methyl-substituted compound may lack similar interactions unless modified.
(b) Cyclopropane Derivatives
  • Example : (+)-trans-Chrysanthemic acid (1R,3R configuration) .
  • Key Differences :
    • Cyclopropane ring increases ring strain and reactivity.
    • Used in agrochemicals (e.g., pyrethroids), emphasizing the importance of stereochemistry in pesticidal activity.

Molecular Weight and Polarity

Compound Substituent (Position) Molecular Weight (g/mol) Key Properties
(1R,3R)-3-Methylcyclohexane-1-carboxylic acid -CH₃ (3) ~144 (estimated) Moderate hydrophobicity
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid -OH (3) 144.17 High polarity, discontinued
(1S,3S)-3-Methoxycyclohexane-1-carboxylic acid -OCH₃ (3) 158.20 Steric hindrance, irritation hazards

Stereochemical Impact

  • Biological Activity: Compounds like (1R,3R)-chrysanthemic acid and amino-substituted cyclohexanes demonstrate that the (1R,3R) configuration can enhance target specificity in agrochemicals or pharmaceuticals.
  • Synthesis Challenges : highlights the importance of stereochemical control in synthesizing bioactive analogs, suggesting similar considerations for the target compound .

Q & A

Q. What are the recommended methods for synthesizing (1R,3R)-3-Methylcyclohexane-1-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of cyclohexene precursors or chiral resolution using enzymatic methods. For example, analogous compounds like 3-aminocyclohexanecarboxylic acid were synthesized from 3-cyclohexenecarboxylic acid derivatives through stereoselective hydrogenation (PtO₂ catalyst) and resolved via chiral HPLC . Key steps include:
  • Confirming stereochemistry using X-ray crystallography (as demonstrated for (1S,3R)-3-aminocyclohexanecarboxylic acid) .
  • Validating purity via 1H^1 \text{H}-NMR and HRMS to detect diastereomeric impurities .

Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?

  • Methodological Answer : Based on safety data for structurally similar cyclohexanecarboxylic acid derivatives:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation exposure (GHS07 hazard classification applies to related compounds) .
  • First Aid : For skin contact, rinse immediately with water (≥15 min); for eye exposure, use saline solution irrigation .

Q. What analytical techniques are critical for confirming the stereochemical configuration of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration, as shown for (1S,3R)-3-aminocyclohexanecarboxylic acid .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to separate enantiomers .
  • NMR Spectroscopy : Compare coupling constants (e.g., J1,3J_{1,3}) to reference data for diastereomers .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations to predict transition states and enantioselectivity in catalytic hydrogenation.
  • Use molecular docking studies to screen enzyme compatibility for biocatalytic resolution (e.g., lipases or esterases) .
  • Validate models against experimental data, such as NMR chemical shifts and optical rotation values .

Q. What strategies resolve conflicting spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :
  • NMR Discrepancies : Assign peaks using 2D techniques (COSY, HSQC) and compare with structurally validated analogs (e.g., (1R,3S)-3-hydroxycyclopentane derivatives) .
  • MS Anomalies : Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities. For example, HRMS resolved a 0.4 mDa error in 3-aminocyclohexanecarboxylic acid analysis .

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

  • Methodological Answer :
  • Use molecular dynamics simulations to map interactions with target receptors (e.g., RORγt inverse agonists, as seen in related cyclohexanecarboxylic acid derivatives) .
  • Conduct comparative assays with enantiomers to evaluate binding affinity differences. For example, (1R,3S)-3-hydroxycyclopentane analogs showed distinct bioactivity profiles depending on stereochemistry .

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